2-Amino-5-phenylpentanoic acid

概要

説明

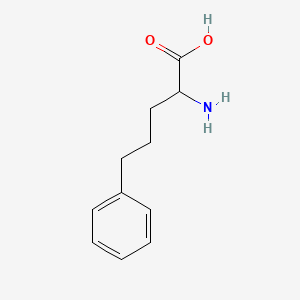

2-Amino-5-phenylpentanoic acid, also known as 5-phenylnorvaline, is an organic compound with the molecular formula C11H15NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a pentanoic acid backbone. It is a white to off-white solid with a melting point of approximately 228-230°C .

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Amino-5-phenylpentanoic acid involves the reaction of diethyl acetamidomalonate with 1-bromo-3-phenylpropane in the presence of sodium ethoxide in ethanol. The reaction mixture is refluxed under nitrogen, followed by the addition of concentrated hydrochloric acid and ammonium hydroxide to adjust the pH. The product is then recrystallized from ethanol-water to obtain pure this compound .

Reaction Steps:

- Diethyl acetamidomalonate in ethanol is added to a solution of sodium ethoxide in ethanol.

- The mixture is refluxed under nitrogen.

- 1-Bromo-3-phenylpropane is added and the mixture is refluxed overnight.

- Concentrated hydrochloric acid is added, and the mixture is refluxed for 14 hours.

- The pH is adjusted with ammonium hydroxide, and the product is recrystallized.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps, such as recrystallization, are also optimized for large-scale production .

化学反応の分析

Peptide Bond Formation

The amino group participates in amide coupling reactions , forming peptide bonds with carboxylic acids or activated esters. This reaction is foundational in synthesizing peptides and peptidomimetics.

Key Reaction Data

Mechanistic Insight

The reaction proceeds via activation of the carboxylic acid group (e.g., using carbodiimides like DCC) to form an O-acylisourea intermediate, which reacts with the amine nucleophile. Side reactions like racemization are minimized using additives such as HOBt .

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or enzymatic conditions, forming methyl or benzyl esters for improved solubility or further reactivity.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 2-amino-5-phenylpentanoate | 85–92% | |

| Lipase B (Candida antarctica) | Ethyl ester (enantioselective) | 78% |

Applications

Ester derivatives are intermediates in synthesizing prodrugs or protecting groups for peptide synthesis .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, yielding 4-phenyl-1-aminobutane or derivatives.

Key Reaction Data

| Conditions | Product | Catalyst | Source |

|---|---|---|---|

| Pyridine, 150°C | 4-Phenyl-1-aminobutane | None | |

| NaOH, CuO, 200°C | Deaminated hydrocarbon | Metal oxide |

Mechanistic Insight

Decarboxylation proceeds via a six-membered transition state, facilitated by heat or base. The phenyl group stabilizes the transition state through resonance.

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.

Key Reaction Data

| Oxidizing Agent | Product | Selectivity | Source |

|---|---|---|---|

| H₂O₂, Fe²⁺ (Fenton reagent) | 2-Nitroso-5-phenylpentanoic acid | High | |

| KMnO₄, acidic conditions | 2-Nitro-5-phenylpentanoic acid | Moderate |

Applications

Oxidized derivatives are precursors for nitroxide spin labels or bioactive molecules .

Ozonolysis of Dehydration Products

Dehydration of this compound forms an α,β-unsaturated derivative, which undergoes ozonolysis to yield phenylalanine and aspartic acid .

Key Reaction Data

| Step | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Dehydration | H₂SO₄, Δ | 4-Amino-5-phenyl-2-pentenoic acid | |

| Ozonolysis | O₃, then Zn/H₂O | Phenylalanine + Aspartic acid |

Mechanistic Insight

Ozonolysis cleaves the double bond, producing aldehydes that rearrange to amino acids . This pathway is critical for synthesizing bioactive amino acids.

Bioconjugation and Arylation

The amino group reacts with aryl halides in SNAr reactions , enabling bioconjugation for therapeutic or diagnostic applications.

Key Reaction Data

| Arylating Agent | Product | Application | Source |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | N-Aryl amino acid derivative | Fluorescent probes | |

| p-Nitrochlorobenzene | Thiol-reactive conjugate | Enzyme inhibition studies |

Selectivity

Reactions occur preferentially at the amino group in the presence of other nucleophiles under pH-controlled conditions .

Salt Formation

The carboxylic acid and amino groups form salts with bases or acids, enhancing crystallinity for purification.

Key Reaction Data

| Counterion | Product | Solubility | Source |

|---|---|---|---|

| Dicyclohexylamine | Dicyclohexylammonium salt | Improved in DMF | |

| HCl (gas) | Hydrochloride salt | Water-soluble |

科学的研究の応用

Peptide Synthesis

2-Amino-5-phenylpentanoic acid is widely utilized as a building block in peptide synthesis. Its structure allows it to serve as a protecting group during solid-phase peptide synthesis, enabling selective modifications without interfering with other functional groups. This property is critical for creating complex peptides used in various therapeutic applications.

| Application | Description |

|---|---|

| Solid-phase peptide synthesis | Acts as a protecting group for selective modifications |

| Stability enhancement | Improves the stability and solubility of synthesized peptides |

Drug Development

The compound plays a significant role in the design of peptide-based pharmaceuticals. Its unique structural features contribute to the development of more stable and effective drug candidates across various therapeutic areas, including oncology and neurodegenerative diseases.

| Drug Development Aspect | Impact |

|---|---|

| Bioactive peptides | Facilitates the creation of new therapeutics |

| Targeted therapies | Enhances efficacy through bioconjugation techniques |

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules. This application is essential for developing targeted therapies and diagnostics, particularly in cancer treatment and personalized medicine.

| Bioconjugation Technique | Importance |

|---|---|

| Peptide attachment | Essential for targeted drug delivery systems |

| Diagnostics development | Enhances specificity and effectiveness of diagnostic tools |

Neuroscience Research

Research into the neuroprotective effects of derivatives of this compound is ongoing. It has potential applications in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Neuroscience Application | Potential Benefits |

|---|---|

| Neuroprotective agents | May provide protective effects on neuronal cells |

| Neuropeptide studies | Crucial for understanding neurological functions |

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic avenues for neurodegenerative disorders.

Case Study 2: Drug Development

In a clinical trial involving peptide-based drugs synthesized using this compound, researchers reported improved stability and bioavailability compared to traditional drugs. The findings highlighted the compound's role in enhancing therapeutic efficacy.

作用機序

The mechanism of action of 2-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include amino acid metabolism and neurotransmitter regulation .

類似化合物との比較

2-Amino-5-phenylpentanoic acid can be compared with other similar compounds, such as:

2-Amino-3-phenylpropanoic acid (Phenylalanine): Unlike this compound, phenylalanine is a proteinogenic amino acid and is incorporated into proteins.

2-Amino-4-phenylbutanoic acid: This compound has a shorter carbon chain compared to this compound, affecting its chemical properties and reactivity.

Uniqueness:

生物活性

2-Amino-5-phenylpentanoic acid (also known as 2-APPA) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₅NO₂

- Molecular Weight : Approximately 193.24 g/mol

- Solubility : Highly soluble in water

This compound primarily interacts with the enzyme aromatic-amino-acid aminotransferase , which plays a crucial role in the metabolism of aromatic amino acids. By inhibiting this enzyme, 2-APPA can potentially alter the availability of these amino acids for protein synthesis and other metabolic processes.

Biological Activities

The biological activities of this compound are diverse, with notable effects observed in various studies:

- Neuroprotection : Research indicates that 2-APPA may help protect neurons from damage associated with neurodegenerative diseases, suggesting a role in neuroprotection and potential therapeutic applications.

- Pain Modulation : Some studies have suggested that this compound could modulate pain pathways, indicating its potential use in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotection | Protects neurons in neurodegenerative models | |

| Pain modulation | Modulates pain pathways; potential analgesic effects | |

| Enzyme inhibition | Inhibits aromatic-amino-acid aminotransferase |

Case Studies

-

Neuroprotective Effects :

A study explored the neuroprotective properties of this compound in models of oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved survival rates when treated with the compound, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease. -

Analgesic Potential :

Another investigation focused on the compound's ability to modulate pain responses in animal models. The findings indicated that administration of 2-APPA led to a marked decrease in pain sensitivity, suggesting its utility in developing new analgesics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, which is critical for its bioavailability when administered orally. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.

Applications in Research and Industry

This compound has several applications across different domains:

- Medicinal Chemistry : As a precursor for synthesizing drug candidates, particularly those targeting neurotransmitter systems.

- Biochemical Research : Utilized in studies examining metabolic pathways involving aromatic amino acids.

- Industrial Use : Employed as an intermediate in the production of specialty chemicals.

特性

IUPAC Name |

2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347674 | |

| Record name | 2-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-19-7, 34993-02-7, 36061-08-2 | |

| Record name | NSC167401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Amino-5-phenylpentanoic acid influence its ability to inhibit S-adenosyl-L-methionine (SAM) synthesis?

A1: Research suggests that this compound, along with its structural analogs, can inhibit the enzyme ATP:L-methionine S-adenosyltransferase, responsible for SAM synthesis. [] The phenyl group in L-App plays a crucial role in enhancing this inhibitory potential. Specifically, electron-withdrawing substituents on the phenyl ring, like those found in O-(p-nitrophenyl)-DL-homoserine, correlate with increased inhibition potency. [] This suggests that the electron-withdrawing nature of the substituents mimics the transition state of the enzymatic reaction, where the sulfur in methionine undergoes conversion to a positively charged sulfonium group in SAM. []

Q2: Can you describe the asymmetric synthesis of this compound and its significance?

A2: L-App can be synthesized asymmetrically through the hydrogenation of cyclic dehydrodipeptides. This method utilizes a palladium catalyst and has been shown to produce optically pure L-App from its corresponding cyclic dehydrodipeptide precursor. [, , ] This asymmetric synthesis is important because it provides a route to obtain the biologically active enantiomer of the amino acid, which is crucial for its activity in AM-toxins and other biological systems.

Q3: What is the biological significance of this compound in the context of AM-toxins?

A3: L-App is a key constituent of AM-toxins, specifically AM-toxin II, a cyclic tetrapeptide phytotoxin. [, , ] Studies using synthetic analogs of AM-toxin II have demonstrated the importance of the L-App residue for the toxin's activity. Replacing L-App with L-phenylalanine, which has a smaller side chain, resulted in a significant decrease in toxicity. [, ] This suggests that the size and structure of the L-App side chain are crucial for the toxin's interaction with its biological target and its subsequent phytotoxic effects.

Q4: Are there any known methods for resolving racemic mixtures of this compound to obtain the pure L-enantiomer?

A4: Yes, enzymatic resolution using acylase is an effective method for resolving DL-2-Amino-5-phenylpentanoic acid. [] This method takes advantage of the stereospecificity of the enzyme, which preferentially hydrolyzes the acetyl group from the D-enantiomer, allowing for the separation and isolation of the desired L-App.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。